

Technical Guide: Azide-PEG1-Val-Cit-PABC-OH Architecture & Application

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Compound of Interest

Compound Name: Azide-PEG1-Val-Cit-PABC-OH

Cat. No.: B12420902

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Executive Summary

Azide-PEG1-Val-Cit-PABC-OH (CAS: 2055041-40-0) is a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] It bridges the critical gap between stability in circulation and rapid release within the target cell.

This molecule integrates three functional modules:

- **Bioconjugation Handle:** An azide group for bio-orthogonal "click" chemistry.
- **Protease Trigger:** A Valine-Citrulline (Val-Cit) dipeptide optimized for cleavage by lysosomal Cathepsin B.[3]
- **Self-Immolative Spacer:** A p-aminobenzyl alcohol (PABC) moiety that facilitates the spontaneous release of the cytotoxic payload upon protease activation.

This guide details the chemical architecture, reaction mechanisms, and experimental protocols required to utilize this linker effectively in drug development.

Part 1: Chemical Architecture

The efficacy of an ADC relies heavily on the linker's ability to remain inert in the bloodstream while becoming highly reactive inside the tumor cell.[4] The **Azide-PEG1-Val-Cit-PABC-OH** structure is engineered to meet these opposing requirements.

Structural Breakdown

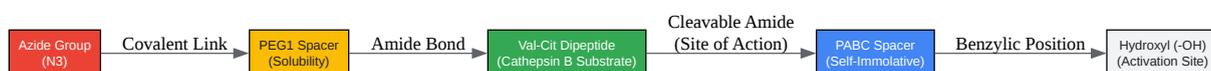
The molecule (

, MW: 520.58 Da) consists of four distinct chemical zones:

Component	Chemical Identity	Function
Terminal Handle	Azide ()	Enables strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN-functionalized antibodies.[1]
Solubility Spacer	PEG1 (Ethylene Glycol)	A short hydrophilic spacer that improves water solubility and reduces steric hindrance during conjugation.
Protease Substrate	Valine-Citrulline (Val-Cit)	A dipeptide sequence specifically recognized by Cathepsin B, a cysteine protease overexpressed in many lysosomes.[3][5]
Release Unit	PABC (p-aminobenzyl alcohol)	A self-immolative spacer. Once the Val-Cit bond is cleaved, this unit electronically rearranges to eject the drug.

Visualization: Structural Logic

The following diagram illustrates the functional connectivity of the molecule.



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Figure 1: Functional segmentation of the **Azide-PEG1-Val-Cit-PABC-OH** linker.[3][6]

Part 2: Mechanism of Action (Drug Release)

Understanding the release kinetics is vital for predicting the therapeutic index. The release mechanism is a two-step cascade: Enzymatic Hydrolysis followed by 1,6-Elimination.

Step 1: Lysosomal Entry & Recognition

Upon internalization of the ADC via receptor-mediated endocytosis, the construct enters the lysosome. The acidic environment (pH ~4.5–5.0) activates Cathepsin B. This enzyme recognizes the bulky, hydrophobic Valine and the polar Citrulline residues.

Step 2: Amide Bond Cleavage

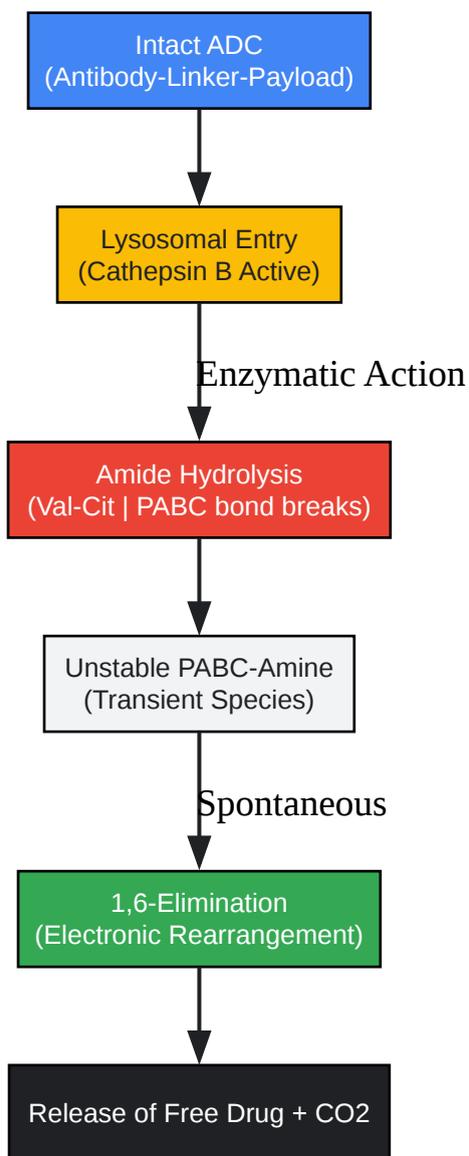
Cathepsin B hydrolyzes the amide bond specifically between the Citrulline carboxyl group and the aniline nitrogen of the PABC spacer. This is the rate-limiting step.

Step 3: Self-Immolation (1,6-Elimination)

The cleavage generates an unstable intermediate: a PABC-amine. The electron density from the newly liberated aniline nitrogen pushes into the benzene ring, triggering a 1,6-elimination. This results in the release of carbon dioxide (

), an aza-quinone methide species, and the free cytotoxic drug (assuming the drug was attached via a carbamate).

Visualization: The Cleavage Cascade



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Figure 2: The biochemical cascade leading to payload release inside the tumor cell.

Part 3: Bioconjugation & Synthesis Protocols

To utilize this linker, researchers must first activate the hydroxyl group for payload attachment, then conjugate the construct to an antibody.

Protocol A: Payload Activation (Carbonate Formation)

The primary hydroxyl group on the PABC moiety is not reactive enough for direct conjugation to amine-bearing drugs (e.g., MMAE, Doxorubicin). It must be activated to a carbonate.

Reagents: Bis(4-nitrophenyl) carbonate, DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).

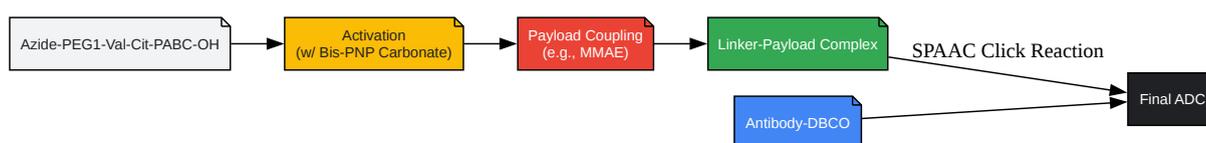
- **Dissolution:** Dissolve **Azide-PEG1-Val-Cit-PABC-OH** (1 eq) and Bis(4-nitrophenyl) carbonate (2 eq) in anhydrous DMF.
- **Base Addition:** Add DIPEA (3 eq) dropwise.
- **Reaction:** Stir at room temperature for 4–12 hours under nitrogen. Monitor via LC-MS for the formation of the PNP-carbonate intermediate.
- **Coupling:** Add the amine-containing payload (e.g., MMAE) directly to this mixture (or after purification) to form the carbamate bond.

Protocol B: Antibody Conjugation (Click Chemistry)

Once the Linker-Payload complex is synthesized, it is conjugated to the antibody.

- **Antibody Modification:** Functionalize the antibody with a strained alkyne (e.g., DBCO-NHS ester) targeting surface lysines.
- **Purification:** Remove excess DBCO via desalting columns (e.g., Zeba Spin).
- **Click Reaction:** Incubate the DBCO-Antibody with the Azide-Linker-Payload (5–10 molar excess) at room temperature for 2–4 hours. This reaction is copper-free and bio-orthogonal.
- **Final Polish:** Remove unreacted small molecules via Size Exclusion Chromatography (SEC).

Visualization: Synthesis Workflow



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Figure 3: Step-by-step synthesis workflow from raw linker to functional ADC.

Part 4: Stability & Considerations (E-E-A-T)

Species-Specific Instability

While Val-Cit linkers are highly stable in human plasma, they exhibit instability in mouse plasma. This is due to the presence of Carboxylesterase 1C (Ces1C) in rodents, which can prematurely cleave the linker.

- Implication: Preclinical efficacy data in mice may underrepresent the stability (and thus safety) of the ADC in humans.
- Mitigation: Use Ces1C-knockout mice for PK studies or utilize alternative linkers (e.g., Val-Ala) if murine stability is the primary bottleneck, though Val-Cit remains the clinical gold standard (e.g., Adcetris®).

Storage

- Temperature: Store at -20°C.
- Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent azide degradation or moisture absorption.

References

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